(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a chemical compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry. This compound belongs to a class of spirocyclic amines, which are characterized by their distinctive three-dimensional arrangements that can influence biological activity. The compound's molecular formula is , with a molecular weight of approximately 243.17 g/mol.
The compound is synthesized from readily available starting materials through various chemical reactions, often involving cyclization processes to form the spirocyclic structure. Its synthesis has been documented in several chemical databases and publications, indicating its relevance in research and pharmaceutical development .
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is classified as an organic compound, specifically a spirocyclic amine and an oxazolidine derivative. Its unique stereochemistry contributes to its classification within the broader category of nitrogen-containing heterocycles.
The synthesis of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves multiple steps:
Common synthetic routes may utilize catalysts and solvents optimized for high yield and purity. For instance, specific reaction conditions like temperature control and solvent choice are crucial for successful cyclization and subsequent reactions .
In industrial settings, larger reactors and advanced purification techniques such as crystallization or chromatography are employed to ensure product quality and scalability.
The molecular structure of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride features a spirocyclic arrangement with an oxazolidine ring. The stereochemistry is defined by the R configurations at the 3 and 4 positions.
Key structural data include:
This structural information aids in understanding the compound's reactivity and potential interactions with biological targets .
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can participate in several types of chemical reactions:
Reagents commonly used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and appropriate solvents are essential for achieving desired reaction outcomes .
The mechanism of action for (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets within biological systems. It may modulate receptor activity or enzyme function, leading to various pharmacological effects. The precise pathways depend on the context of its application, particularly in therapeutic settings where it may act as an inhibitor or modulator of specific biochemical pathways .
While detailed physical properties such as boiling point and melting point are not extensively documented, the compound is generally stable under standard laboratory conditions.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy to confirm structural integrity and purity during synthesis .
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has significant potential in scientific research, particularly within medicinal chemistry. Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases or conditions through modulation of biological pathways. Research has indicated its role as an allosteric inhibitor in certain enzymatic processes, highlighting its importance in drug discovery efforts .
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride serves as a critical structural component in next-generation allosteric inhibitors of SHP2 phosphatase. This compound enables high-affinity binding to the "tunnel-like" allosteric pocket formed at the interface of N-SH2, C-SH2, and PTP domains of SHP2. X-ray crystallography (PDB: 7XBQ) reveals that inhibitors incorporating this spirocyclic amine moiety stabilize SHP2 in an auto-inhibited closed conformation by forming hydrogen bonds with key residues:
Table 1: Key Interactions of Spirocyclic Amine-Based Inhibitors in SHP2 Allosteric Pocket
Residue | Domain | Interaction Type | Biological Significance |
---|---|---|---|
Arg111 | N-SH2 | H-bond with amine | Stabilizes N-SH2:PTP interface |
Phe113 | C-SH2 | Main-chain carbonyl H-bond | Anchors C-SH2 domain position |
Thr253 | PTP | Oβ H-bond | Prevents catalytic activation |
Leu254/Gln257 | PTP | Hydrophobic contacts | Enhances binding specificity |
The 2-oxa-8-azaspiro[4.5]decane core provides three-dimensional structural rigidity that optimizes spatial positioning of pharmacophores within SHP2's allosteric pocket. This conformationally restricted scaffold:
Systematic modification of the terminal group attached to the spirocyclic amine scaffold reveals critical SAR insights:
Table 2: SAR Analysis of Spirocyclic Amine-Based SHP2 Inhibitors
Compound | Terminal Group | IC₅₀ (nM) | Relative Potency | Key Structural Features |
---|---|---|---|---|
PB17-026-01 | 2,3-Dichlorophenyl-pyrrolotriazinone | 38.9 | 1.0× | Optimal hydrophobic fit; halogen bonding |
PB17-036-01 | Modified phenyl-pyrrolotriazinone | 645 | 0.06× | Reduced polar contacts |
PB17-021-01 | Dichlorophenyl analog | 104.2 | 0.37× | Suboptimal spatial orientation |
SHP099 | Reference inhibitor | 69.3 | 0.56× | Lacks spirocyclic constraint |
Key SAR findings:
The absolute (3R,4R) configuration of the spirocyclic amine is essential for optimal binding:
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride represents a structural advancement over first-generation SHP2 inhibitors:
Table 3: Comparison with First-Generation SHP2 Allosteric Inhibitors
Parameter | PB17-026-01 (Spirocyclic) | SHP099 | TNO155 |
---|---|---|---|
Binding Mode | Three-point domain anchoring | Two-domain engagement | Two-domain engagement |
IC₅₀ (nM) | 38.9 | 69.3 | 52 |
Selectivity (SHP2/SHP1) | >500-fold | >400-fold | >450-fold |
Key Interactions | H-bonds: Arg111, Phe113, Thr253 | H-bonds: Arg111, Glu249 | H-bonds: Arg111, Glu249 |
Aqueous Solubility | High (dihydrochloride salt) | Moderate | Moderate |
Critical advancements:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: